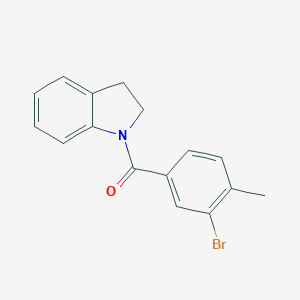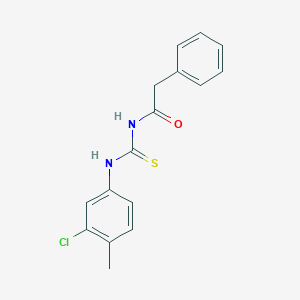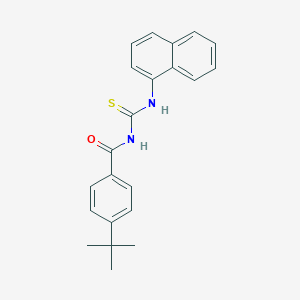
1-(3-bromo-4-methylbenzoyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzoyl group, which is further connected to a dihydroindole structure. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-(3-bromo-4-methylbenzoyl)indoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoyl Chloride: Conversion of 3-bromo-4-methylbenzoic acid to its corresponding benzoyl chloride using reagents like thionyl chloride.
Indole Formation: The benzoyl chloride is then reacted with 2,3-dihydro-1H-indole under specific conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(3-bromo-4-methylbenzoyl)indoline involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole can be compared with other similar compounds such as:
- 1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole
- Methyl 3-bromo-4-methylbenzoate
- 3-Bromo-4-methylbenzoic acid
These compounds share similar structural features but differ in their chemical and biological properties. The presence of the indole ring in 1-(3-bromo-4-methylbenzoyl)indoline imparts unique characteristics, making it distinct from its analogs .
属性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19 g/mol |
IUPAC 名称 |
(3-bromo-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14BrNO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 |
InChI 键 |
ZHBSPZJLADTYEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B321854.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321855.png)
![4-tert-butyl-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B321858.png)
![4-tert-butyl-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B321859.png)

![Ethyl 4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B321862.png)

![N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B321867.png)
![N-(4-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321868.png)
![N-[4-[[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B321870.png)
![N-(4-{[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321871.png)
![N-(4-{[2-({5-nitro-2-furyl}methylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321873.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B321876.png)
![3-bromo-N-{2-[(3-bromo-4-methylbenzoyl)amino]-1-methylethyl}-4-methylbenzamide](/img/structure/B321877.png)
